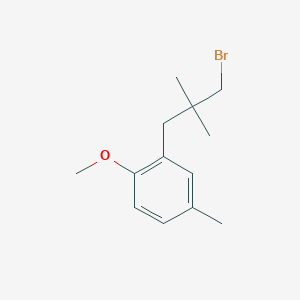
2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This intermediate can be synthesized by mixing sodium nitrite, isopropanol, and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol, followed by hydrogenation and bromination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like pyridinium chlorochromate can be used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2,2-dimethyl-1-propanol
- 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
- (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
2-(3-bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10-5-6-12(15-4)11(7-10)8-13(2,3)9-14/h5-7H,8-9H2,1-4H3 |
Clé InChI |
MHBBICNAALCFRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)


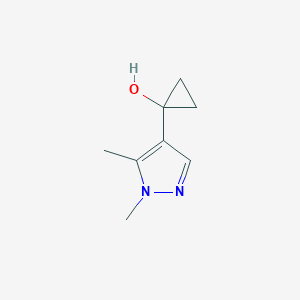
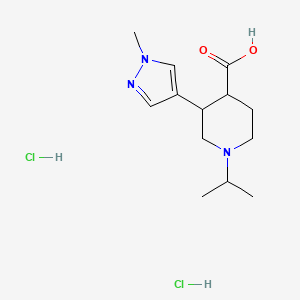
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
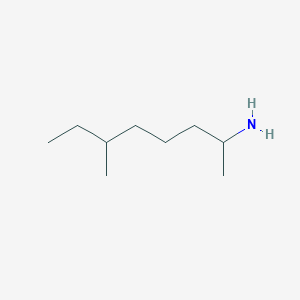
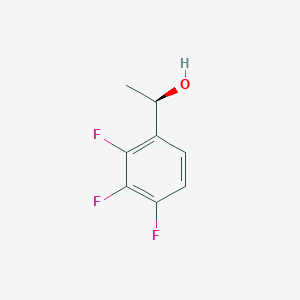
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
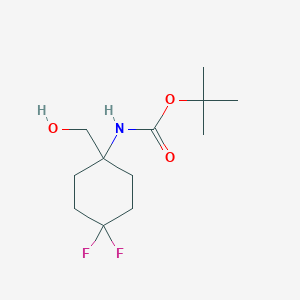

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
